An In-depth Technical Guide to (6-Methylpyridin-2-yl)methanamine (CAS No. 6627-60-7)
An In-depth Technical Guide to (6-Methylpyridin-2-yl)methanamine (CAS No. 6627-60-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (6-Methylpyridin-2-yl)methanamine, a substituted pyridine derivative of increasing interest in medicinal chemistry and materials science. This document delves into its chemical and physical properties, synthesis methodologies, spectroscopic characterization, safety and handling protocols, and its emerging applications, particularly in the realm of drug discovery and coordination chemistry.
Core Compound Identification and Properties
(6-Methylpyridin-2-yl)methanamine, identified by the CAS number 6627-60-7 , is a primary amine featuring a methyl-substituted pyridine ring. This structural motif makes it a valuable building block for more complex molecular architectures.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of (6-Methylpyridin-2-yl)methanamine is presented in the table below. It is important to note that while some data is experimentally verified, other parameters are derived from closely related structures and computational models.
| Property | Value | Source(s) |
| CAS Number | 6627-60-7 | [1][2] |
| Molecular Formula | C₇H₁₀N₂ | [1][2][3] |
| Molecular Weight | 122.17 g/mol | [1][2][3] |
| Physical Form | Liquid (at 20°C) | [1] |
| Boiling Point | 198.6°C at 760 mmHg | [2] |
| Density | ~1 g/mL | [1] |
| Refractive Index | ~1.54 | [1] |
| Purity | Typically ≥95% | [1] |
Spectroscopic Profile:
While experimentally obtained spectra for (6-Methylpyridin-2-yl)methanamine are not widely available in the public domain, data from suppliers indicates that NMR, HPLC, and LC-MS data are generally available upon request.[4][5] For reference, the spectroscopic data of the closely related precursor, 2-amino-6-methylpyridine, can provide valuable insights.[6][7]
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group, the methylene protons of the aminomethyl group, and the aromatic protons on the pyridine ring.
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¹³C NMR: The carbon NMR spectrum will display distinct peaks for the methyl carbon, the methylene carbon, and the carbons of the pyridine ring.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic N-H stretching vibrations for the primary amine, C-H stretches for the aromatic and aliphatic components, and C=N and C=C stretching vibrations from the pyridine ring.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis and Purification Methodologies
The synthesis of (6-Methylpyridin-2-yl)methanamine can be achieved through various synthetic routes. A common and effective method involves the reduction of the corresponding nitrile, 6-methyl-2-pyridinecarbonitrile.
Synthesis Workflow: Nitrile Reduction
Caption: A generalized workflow for the synthesis of (6-Methylpyridin-2-yl)methanamine via nitrile reduction.
Experimental Protocol: Catalytic Hydrogenation
This protocol outlines a general procedure for the synthesis of (6-Methylpyridin-2-yl)methanamine from 6-methyl-2-pyridinecarbonitrile using catalytic hydrogenation.
Materials:
-
6-methyl-2-pyridinecarbonitrile
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10% Palladium on carbon (Pd/C) catalyst
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Methanol (anhydrous)
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Hydrogen gas source
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Standard glassware for inert atmosphere reactions
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Filtration apparatus
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 6-methyl-2-pyridinecarbonitrile in anhydrous methanol.
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Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst to the solution.
-
Hydrogenation: Securely connect the reaction vessel to a hydrogen gas source and purge the system. Pressurize the vessel with hydrogen gas (the optimal pressure may vary and should be determined empirically) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
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Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas. Remove the solid catalyst by filtration through a pad of celite.
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Purification: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure (6-Methylpyridin-2-yl)methanamine.
Applications in Research and Development
The unique structural features of (6-Methylpyridin-2-yl)methanamine make it a versatile building block in several areas of chemical research, most notably in medicinal chemistry and coordination chemistry. Pyridine derivatives are known to possess a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[8]
Role in Medicinal Chemistry and Drug Discovery
The pyridine moiety is a common scaffold in many approved drugs due to its ability to engage in various non-covalent interactions with biological targets.[8] While specific studies on the direct biological activity of (6-Methylpyridin-2-yl)methanamine are limited, its structural analogs have shown significant promise.
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Inhibitors of Inducible Nitric Oxide Synthase (iNOS): Derivatives of 2-amino-4-methylpyridine have been synthesized and identified as potent inhibitors of iNOS, an enzyme implicated in inflammatory diseases. This suggests that (6-Methylpyridin-2-yl)methanamine could serve as a valuable starting material for the development of novel anti-inflammatory agents.[9]
Utility in Coordination Chemistry
The nitrogen atoms in the pyridine ring and the primary amine group of (6-Methylpyridin-2-yl)methanamine make it an excellent bidentate ligand for coordinating with metal ions. This property is exploited in the development of novel metal complexes with potential therapeutic or catalytic applications.
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Metal-Based Therapeutics: A platinum(II) complex of a closely related ligand, C-(6-aminomethyl-pyridin-2-yl)methylamine, has been shown to interact with DNA and exhibit moderate cytotoxicity, highlighting the potential for developing novel anticancer agents based on metal complexes of (6-Methylpyridin-2-yl)methanamine.
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Catalysis: The coordination complexes of this ligand can be explored for their catalytic activity in various organic transformations.
Logical Relationship of Applications
Caption: The relationship between the core compound and its applications in medicinal and coordination chemistry.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling (6-Methylpyridin-2-yl)methanamine. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.[1]
GHS Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
Storage:
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly sealed to prevent moisture absorption and contamination.
Conclusion
(6-Methylpyridin-2-yl)methanamine is a valuable and versatile chemical building block with significant potential in drug discovery and materials science. Its straightforward synthesis and the reactive handles it possesses—the primary amine and the pyridine ring—allow for a wide range of chemical modifications. As research into novel therapeutics and functional materials continues to expand, the utility of this compound and its derivatives is expected to grow, making it a key intermediate for researchers in both academic and industrial settings.
References
- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). ACS Medicinal Chemistry Letters.
- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). Critical Reviews in Analytical Chemistry.
- Draguta, S., et al. (2012). 6-Methylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online.
- Bligh, S. W. A., et al. (2007). Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. WestminsterResearch, University of Westminster.
Sources
- 1. 6627-60-7 (6-Methylpyridin-2-yl)methanamine AKSci W7727 [aksci.com]
- 2. CAS 6627-60-7 | (6-Methylpyridin-2-YL)methanamine - Synblock [synblock.com]
- 3. 6627-60-7 CAS Manufactory [m.chemicalbook.com]
- 4. 6627-60-7 | (6-Methylpyridin-2-yl)methanamine | Amines | Ambeed.com [ambeed.com]
- 5. 6627-60-7 | (6-Methylpyridin-2-yl)methanamine - Moldb [moldb.com]
- 6. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]



